molecular formula C9H9N3 B047274 Isoquinoline-7,8-diamine CAS No. 120546-60-3

Isoquinoline-7,8-diamine

Cat. No. B047274
M. Wt: 159.19 g/mol
InChI Key: SOQHILJLESCVHP-UHFFFAOYSA-N
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Description

Isoquinoline-7,8-diamine, also known as 5,8-Isoquinolinediamine, is a chemical compound with the molecular formula C9H9N3 . It has a molecular weight of 159.19 . It is used for research and development purposes .


Synthesis Analysis

Isoquinoline and its derivatives can be synthesized through several methods. The Pomeranz-Fritsch reaction involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . The Bischler-Napieralski reaction cyclizes beta-phenylethylamine under acid catalysis . The Pictet-Spengler reaction uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone . The Schlittler-Müller modification of the Pomeranz-Fritsch reaction is a more efficient process, offering higher yields .


Molecular Structure Analysis

The molecular structure of Isoquinoline-7,8-diamine consists of a benzene ring fused to a pyridine ring . This structure is similar to quinoline, but the location of the nitrogen atom differs in the two molecules .


Chemical Reactions Analysis

Isoquinoline and its derivatives have been synthesized through various reactions, including the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .

Safety And Hazards

When handling Isoquinoline-7,8-diamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

Future Directions

Isoquinoline and its derivatives have attracted considerable attention due to their wide range of biological activities and their potential applications in pharmaceuticals and material sciences . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies . Fluorinated isoquinolines, in particular, have attracted a great deal of attention over the past several decades due to their unique characteristics such as biological activities and light-emitting properties .

properties

IUPAC Name

isoquinoline-7,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQHILJLESCVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562697
Record name Isoquinoline-7,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-7,8-diamine

CAS RN

120546-60-3
Record name Isoquinoline-7,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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